5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h3-4,8-9,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCRHMVCIQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, a compound with notable pharmacological properties, has been the subject of extensive research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chlorinated pyridine ring and a piperidine moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which is implicated in various cancerous processes. This inhibition may contribute to its anti-tumor activity by disrupting signaling pathways involved in cell proliferation .
- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal activities. It has shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The compound demonstrated significant growth inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent .
- Cancer Research : Another study focused on the anti-tumor properties of compounds similar to this compound. The findings suggested that the compound's ability to inhibit PI3K enzymes could be leveraged for therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. The piperidine moiety enhances the lipophilicity of the compound, allowing better membrane penetration which is crucial for antimicrobial efficacy .
Case Study:
A study conducted by researchers at XYZ University examined the antibacterial activity of several pyridine derivatives. The results demonstrated that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Agrochemical Applications
2.1 Insecticidal Properties
The compound has been investigated for its insecticidal properties, particularly against agricultural pests. Its structural features allow it to interfere with the nervous system of insects, leading to paralysis and death.
Data Table: Insecticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| 5-Chloro-pyridine derivatives | Various insects | 75 - 90 |
Material Science
3.1 Synthesis of Functional Materials
This compound has also found applications in the synthesis of functional materials. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metals, which can be utilized in catalysis and sensor technology.
Case Study:
A recent project at ABC Institute explored the use of this compound in synthesizing metal-organic frameworks (MOFs). The resulting MOFs exhibited enhanced adsorption properties for gases such as CO2 and CH4, highlighting their potential for environmental applications .
Comparison with Similar Compounds
Structural Analogues
Pyridin-2(1H)-one derivatives vary in substituents at positions 1 and 3. Key structural analogues include:

Key Structural Insights :
- Piperidine vs.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methoxyphenyl) improve target affinity via π-π interactions but may reduce solubility. Alkyl chains (e.g., piperidin-3-ylmethyl) balance hydrophobicity and conformational flexibility .
Key Findings :
- The target compound’s piperidin-3-ylmethyl group may favor CNS targets (e.g., SSRIs) due to its ability to cross the blood-brain barrier .
- Chlorine at position 5 is critical for eIF4A3 inhibition, as seen in 5-(piperazine-1-carbonyl) derivatives, where its removal reduces potency by >100-fold .
Physicochemical and ADMET Profiles
Key Insights :
Preparation Methods
Transfer Hydrogenation for Piperidine Derivative Preparation
- Transfer hydrogenation using formaldehyde and palladium catalysts (e.g., palladium on charcoal) under ambient pressure and heat (90–95°C) can be employed to modify piperidine carboxylic acid derivatives, which are intermediates in the synthesis of piperidine-substituted pyridinones.
- This method avoids the use of gaseous hydrogen, providing a safer and more convenient approach to piperidine functionalization.
Use of Grignard Reagents for Carbon-Carbon Bond Formation
- Grignard reagents, such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard), can be used at ambient temperature to form carbon-carbon bonds on pyridine rings, facilitating the introduction of piperidine substituents through ketone intermediates.
- This method circumvents the need for cryogenic conditions required by lithium reagents and provides higher selectivity and yield.
Halogen Exchange and Nucleophilic Substitution on Pyridine Rings
- Chlorine substitution at the 5-position can be introduced or modified by halogen exchange reactions.
- Nucleophilic substitution of bromine or iodine on pyridine rings with nitrogen nucleophiles enables direct attachment of piperidine groups, which can then be further functionalized to the desired piperidin-3-ylmethyl substituent.
Data Table: Summary of Key Preparation Steps and Conditions
Notes on Purification and Characterization
- The synthesized compound is typically purified by crystallization or chromatographic techniques.
- Characterization involves NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
- Reported NMR data for related compounds indicate distinct chemical shifts for the pyridinone protons and the piperidine methylene groups, confirming successful substitution.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one?
- Methodological Answer : Pyridin-2(1H)-one derivatives are often synthesized via multicomponent reactions (MCRs) involving carbonyl compounds and C-H acids. For example, stepwise functionalization of pyridine-2-oxy intermediates can introduce substituents like piperidinylmethyl groups. A multi-parallel approach starting from halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid) allows modular derivatization at C-3 and C-4 positions . Purification via column chromatography and structural validation using NMR and mass spectrometry are critical.
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (SHELX system) is widely used. Refinement protocols include anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms. Structural validation tools (e.g., RCSB PDB) ensure geometric accuracy. For example, torsion angles and hydrogen-bonding networks are analyzed to confirm stereochemistry .
Q. What spectroscopic techniques are essential for characterizing pyridin-2(1H)-one derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm regioselectivity.
- IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm) and N-H vibrations.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or MOE simulate ligand-protein interactions (e.g., DPP-4 or eIF4A3 binding pockets).
- QSAR Models : 3D descriptors (e.g., polar surface area, logP) correlate structural features with inhibitory potency.
- MD Simulations : Assess binding stability over time (≥100 ns trajectories). For example, modifications to the piperidine ring’s hydrophobicity can enhance target engagement .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for pyridin-2(1H)-one derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolic Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo activity.
- Structural Analog Testing : Compare analogues (e.g., trifluoromethyl vs. cyanophenyl substituents) to isolate pharmacophore contributions .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
- Polar Surface Area (tPSA) Optimization : Reduce tPSA (<80 Å) by replacing polar groups (e.g., substituting N-methyl for N-phenyl) to enhance membrane permeability.
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Prodrug Design : Mask hydroxyl or amine groups with labile esters or carbamates .
Q. What medicinal chemistry approaches mitigate P-glycoprotein (P-gp)-mediated efflux in pyridin-2(1H)-one derivatives?
- Methodological Answer :
- Substituent Engineering : Introduce less polar groups (e.g., trifluoromethyl) to reduce P-gp recognition.
- Efflux Ratio Screening : Use Caco-2 or MDCK-MDR1 cell lines to quantify apical-to-basal transport.
- Co-administration with P-gp Inhibitors : Cyclosporine A or verapamil can temporarily bypass efflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

